2-(benzylthio)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one
Description
This compound belongs to the pyrido[2,3-d]pyrimidine class, a heterocyclic scaffold known for its pharmacological relevance, including kinase inhibition and anticancer activity. The structure combines a morpholino-substituted dihydropyridopyrimidine core with a benzylthioethyl ketone moiety. The morpholine ring likely enhances solubility and modulates electronic properties, while the benzylthio group may influence binding affinity through hydrophobic interactions or sulfur-mediated hydrogen bonding .
Properties
IUPAC Name |
2-benzylsulfanyl-1-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2S/c25-18(15-27-14-16-5-2-1-3-6-16)24-8-4-7-17-13-21-20(22-19(17)24)23-9-11-26-12-10-23/h1-3,5-6,13H,4,7-12,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUSFYXLHFTNTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2N(C1)C(=O)CSCC3=CC=CC=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-(benzylthio)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one typically involves multi-step organic synthesis. Each step is meticulously controlled to maintain the integrity of the compound's structure:
Starting Materials: The synthesis begins with pyridine and pyrimidine derivatives.
Key Reactions:
Formation of the Pyrimidine Ring: A condensation reaction between appropriate starting materials.
Morpholino Introduction: Through nucleophilic substitution reactions.
Thioether Linkage: Achieved via alkylation of benzylthiol with an appropriate intermediate.
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to ensure the desired product yield.
Industrial Production Methods: On an industrial scale, the production involves batch or continuous flow processes, employing larger reactors and more robust purification techniques. Automation and stringent quality control measures ensure consistent production of high-purity compound.
Chemical Reactions Analysis
Types of Reactions: 2-(benzylthio)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: Where the thioether moiety can be converted to sulfoxide or sulfone.
Reduction: Potential reduction of the pyrimidine ring under suitable conditions.
Substitution: Both the benzylthio and morpholino groups can be targets for nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation Reagents: Hydrogen peroxide, meta-chloroperoxybenzoic acid (mCPBA).
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens for electrophilic substitution, alkyl or aryl halides for nucleophilic substitution.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced derivatives of the pyrimidine ring.
Substitution Products: Varying derivatives based on the substituent introduced.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for potential pharmacological activities, including antimicrobial and anticancer properties.
Medicine: Explored in the development of therapeutic agents due to its structural similarities to known drugs.
Industry: Utilized in the synthesis of dyes, agricultural chemicals, and as a ligand in coordination chemistry.
Mechanism of Action
Molecular Targets and Pathways: 2-(benzylthio)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one exerts its effects by interacting with specific molecular targets such as enzymes or receptors. The benzylthio and morpholino groups play a crucial role in binding to these targets, influencing their activity and resulting in biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
No direct data exists in the provided evidence for this compound. However, insights can be inferred from structurally related analogs:
Structural Analog: 2-methoxy-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one
- Key Difference : Replacement of the benzylthio group with a methoxy group.
- Methoxy’s electron-donating nature could modify the electronic environment of the pyridopyrimidine core, affecting interactions with biological targets .
Pyrido[4,3-d]pyrimidine Derivatives
describes compounds such as 4'-(4-aryl)-6'-phenyl-2'-thioxo-1,3,3',4'-tetrahydro-1'H-spiro[benzo[d]imidazole-2,8'-pyrido[4,3-d]pyrimidine]-5',7'-(2'H,6'H)-diones (e.g., 11a–d) and 2-(4-(4-aryl)-5,7-dioxo-6-phenyl-2-thioxo-hexahydropyrido[4,3-d]pyrimidin-8-ylidene)malononitriles (e.g., 13a–d).
- Core Differences : The pyrido[2,3-d]pyrimidine isomer (target compound) vs. pyrido[4,3-d]pyrimidine ( derivatives).
- Functional Group Comparison: Thioxo (C=S) vs. Morpholino (C-O-C): Thioxo groups may enhance π-π stacking or metal coordination, whereas morpholino improves solubility and metabolic stability. Benzylthio vs.
Research Findings and Data Gaps
No experimental data (e.g., IC₅₀ values, solubility, or crystallographic structures) are available in the provided evidence. Critical missing information includes:
- Biological Activity : Comparison of kinase inhibition, cytotoxicity, or pharmacokinetics.
- Physicochemical Properties : LogP, solubility, or stability relative to analogs.
- Structural Data : X-ray or DFT-based electronic profiles.
Recommendations for Future Research
Functional Assays: Evaluate the compound’s activity against kinases (e.g., PI3K, mTOR) compared to morpholino-free or thioether-free analogs.
SAR Studies : Systematically modify the benzylthio group (e.g., replacing sulfur with oxygen or varying aryl substituents).
Computational Modeling : Compare binding modes with pyrido[4,3-d]pyrimidine derivatives using molecular docking.
Biological Activity
The compound 2-(benzylthio)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one is a complex organic molecule with potential applications in medicinal chemistry, particularly in the development of anticancer agents. Understanding its biological activity is crucial for evaluating its therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 342.46 g/mol. The structure features a benzylthio group and a morpholino ring, which may contribute to its biological activity by influencing interactions with biological targets.
Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily through the modulation of cellular signaling pathways involved in cancer progression.
Key Findings:
- Cytotoxicity : Studies have shown that derivatives containing benzylthio groups can significantly reduce cell viability in various cancer cell lines, such as MCF-7 and HepG2. For instance, a related compound demonstrated IC50 values as low as 0.37 µM against HeLa cells, indicating potent cytotoxic effects .
- Apoptosis Induction : The compound may induce apoptosis through the generation of reactive oxygen species (ROS), leading to increased oxidative stress within cancer cells. This was observed in studies where ROS levels were elevated following treatment with similar benzylthio derivatives .
- Signal Pathway Inhibition : The inhibition of key signaling pathways such as the Ras/ERK pathway has been noted. This pathway is crucial for cell proliferation and survival; thus, its inhibition can lead to reduced tumor growth and enhanced apoptosis .
Case Studies
Several studies have documented the biological activities of compounds related to or structurally similar to this compound:
| Study | Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| 5d | HeLa | 0.37 | Apoptosis via ROS | |
| 5g | HeLa | 0.73 | Apoptosis via ROS | |
| 5k | HeLa | 0.95 | Apoptosis via ROS | |
| BZNQ | HepG2 | Not specified | Inhibition of Ras signaling |
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this class of compounds. Modifications to the benzylthio and pyrimidine moieties can significantly impact their potency and selectivity against cancer cells.
Notable Observations:
- Substituent Effects : The presence of electron-withdrawing groups on the aromatic ring enhances cytotoxicity.
- Morpholino Ring Contribution : The morpholino group may facilitate better solubility and bioavailability, enhancing cellular uptake.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
